1-[2-(Difluoromethoxy)-5-methylphenyl]ethan-1-ol
Description
1-[2-(Difluoromethoxy)-5-methylphenyl]ethan-1-ol is a fluorinated aromatic alcohol featuring a difluoromethoxy (–OCHF₂) group at the 2-position and a methyl (–CH₃) group at the 5-position of the phenyl ring. The ethan-1-ol moiety (–CH₂CH₂OH) is directly attached to the aromatic core.
Properties
IUPAC Name |
1-[2-(difluoromethoxy)-5-methylphenyl]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2O2/c1-6-3-4-9(14-10(11)12)8(5-6)7(2)13/h3-5,7,10,13H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPTCZXPJMACSMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(F)F)C(C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[2-(Difluoromethoxy)-5-methylphenyl]ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-(difluoromethoxy)benzene and 5-methylbenzaldehyde.
Reaction Conditions: The key steps involve the formation of the difluoromethoxy group and the subsequent attachment of the ethan-1-ol moiety.
Industrial Production: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Scientific Research Applications
1-[2-(Difluoromethoxy)-5-methylphenyl]ethan-1-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[2-(Difluoromethoxy)-5-methylphenyl]ethan-1-ol involves its interaction with molecular targets and pathways:
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural analogs and their substituent effects are compared below:
Table 1: Structural Comparison of Ethanol Derivatives
*Estimated based on substituent contributions.
Key Observations:
- Target Compound : The 2-OCHF₂ group is strongly electron-withdrawing, while the 5-CH₃ group is electron-donating. This combination may balance electron density on the aromatic ring, influencing reactivity and solubility.
- 1-(5-Fluoro-2-methoxyphenyl)ethanol: The 2-OCH₃ group is electron-donating, contrasting with the target’s OCHF₂.
- 1-[2-(Difluoromethoxy)-4-fluorophenyl]ethan-1-ol: Dual electron-withdrawing groups (2-OCHF₂ and 4-F) create a highly electron-deficient aromatic ring, likely enhancing the acidity of the ethanol moiety .
Physicochemical Properties (Inferred)
Table 2: Substituent Effects on Key Properties
| Compound | Substituent Effects | Potential Impact on Properties |
|---|---|---|
| Target Compound | 2-OCHF₂ (polar, stable), 5-CH₃ (lipophilic) | High metabolic stability; moderate lipophilicity. |
| 1-(5-Fluoro-2-methoxyphenyl)ethanol | 2-OCH₃ (polar), 5-F (electron-withdrawing) | Lower lipophilicity; higher hydroxyl acidity. |
| 1-[2-(Difluoromethoxy)-4-fluorophenyl]ethan-1-ol | Dual electron-withdrawing groups | Increased acidity; possible solubility in polar solvents. |
| 1-[2-(2-Methyloxetan-2-yl)phenyl]ethan-1-ol | Bulky oxetane ring | Enhanced rigidity; reduced solubility in water. |
- Lipophilicity : The target’s 5-CH₃ group increases hydrophobicity compared to fluorine-substituted analogs. Difluoromethoxy groups typically confer higher logP values than methoxy but lower than trifluoromethoxy .
- Acidity : The electron-withdrawing OCHF₂ group in the target may lower the pKa of the hydroxyl group relative to methoxy analogs, enhancing solubility in basic aqueous solutions.
Biological Activity
1-[2-(Difluoromethoxy)-5-methylphenyl]ethan-1-ol, also known as a difluoromethoxy compound, is a chemical entity with significant potential in medicinal chemistry. Its unique structural features, including the difluoromethoxy group and a phenolic structure, suggest various biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and cytotoxic properties, supported by research findings and data tables.
- Molecular Formula : C10H10F2O2
- Molecular Weight : Approximately 200.18 g/mol
- Boiling Point : ~273.4 °C
- Density : ~1.175 g/cm³
The compound's structure allows it to participate in various chemical reactions typical of alcohols and ethers, enhancing its potential biological interactions.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against a range of pathogens. The mechanism of action likely involves disruption of microbial cell membranes due to its lipophilic nature imparted by the difluoromethoxy group.
Table 1: Antimicrobial Activity Data
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Candida albicans | 16 µg/mL |
Anti-inflammatory Properties
The compound has been studied for its potential anti-inflammatory effects. In vitro studies suggest that it may reduce the production of pro-inflammatory cytokines, thereby modulating inflammatory responses.
Mechanism of Action :
The hydroxyl group in the compound can form hydrogen bonds with biological molecules, influencing their activity. This interaction may inhibit pathways involved in inflammation.
Cytotoxicity
Cytotoxic effects have also been observed in certain cancer cell lines. The compound demonstrates selective toxicity towards malignant cells while sparing normal cells.
Table 2: Cytotoxicity Data
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of the compound against various bacterial strains. The results demonstrated significant inhibition of growth in both Gram-positive and Gram-negative bacteria, supporting its use as a potential therapeutic agent in infectious diseases.
Case Study 2: Anti-inflammatory Mechanism
In a controlled experiment, the compound was administered to macrophage cultures stimulated with lipopolysaccharides (LPS). Results indicated a marked decrease in TNF-alpha and IL-6 production, highlighting its role as an anti-inflammatory agent.
Q & A
Q. What are the optimal synthetic routes for preparing 1-[2-(difluoromethoxy)-5-methylphenyl]ethan-1-ol?
The compound can be synthesized via difluoromethylation of a phenolic precursor. A method involves reacting 1-(3-chloro-4-hydroxyphenyl)ethan-1-one with sodium 2-chloro-2,2-difluoroacetate in the presence of cesium carbonate in DMF at elevated temperatures (80–100°C). Reaction progress is monitored via TLC (1:2 ethyl acetate/hexanes), with UV visualization (Rf shifts from 0.3 to 0.5 post-reaction) . Gas evolution during the reaction necessitates an oil bubbler for safety. Post-synthesis, purification via flash chromatography (e.g., 2.5% Et2O/pentane) yields the product .
Q. How can the compound’s stability under varying pH and temperature conditions be assessed?
Stability studies should include:
- Acidic/Base Conditions : Expose the compound to 0.1–1 M HCl/NaOH at 25–60°C for 24–72 hours. Monitor degradation via HPLC or NMR. Difluoromethoxy groups are generally stable under mild conditions but may hydrolyze under strong acidic/basic environments .
- Thermal Stability : Conduct thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to identify decomposition temperatures. Secondary alcohols like this compound typically degrade above 150°C .
Q. What analytical techniques are recommended for structural characterization?
- NMR Spectroscopy : Use <sup>1</sup>H, <sup>13</sup>C, and <sup>19</sup>F NMR to confirm substituents. For example, the difluoromethoxy group shows a characteristic <sup>19</sup>F signal at δ -121 to -122 ppm .
- IR Spectroscopy : Identify hydroxyl (O-H stretch ~3300 cm<sup>-1</sup>) and aryl C-F stretches (~1200 cm<sup>-1</sup>) .
- Mass Spectrometry : HRMS (ESI<sup>-</sup>) can verify molecular weight (e.g., calculated m/z for C10H11F2O2: 217.0682) .
Advanced Research Questions
Q. How does the electronic nature of the difluoromethoxy group influence the compound’s reactivity in catalytic transformations?
The difluoromethoxy group is electron-withdrawing due to the electronegativity of fluorine atoms, which deactivates the aromatic ring toward electrophilic substitution. This property can be exploited in cross-coupling reactions (e.g., Suzuki-Miyaura) where the aryl halide partner must be activated. Computational studies (DFT) can quantify substituent effects on reaction barriers .
Q. What strategies resolve contradictions in reported solubility data for this compound?
Discrepancies in solubility (e.g., polar vs. nonpolar solvents) may arise from polymorphic forms or trace impurities. To address this:
- Perform X-ray crystallography to identify dominant polymorphs.
- Use DSC to detect metastable forms.
- Purify via recrystallization (e.g., ethyl acetate/hexanes) and re-measure solubility in standardized solvents (e.g., water, ethanol, DMSO) .
Q. How can computational modeling predict the compound’s metabolic pathways?
- Docking Studies : Simulate interactions with cytochrome P450 enzymes (e.g., CYP3A4) to identify potential oxidation sites (e.g., benzylic alcohol → ketone).
- QSAR Models : Corrogate substituent effects (e.g., difluoromethoxy vs. methoxy) on metabolic half-life .
Methodological Considerations
Q. What safety protocols are critical during large-scale synthesis?
- Gas Evolution : Use pressure-relief systems and monitor CO2/NOx emissions during reactions involving difluoromethylation .
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and flame-resistant lab coats. Use fume hoods for solvent handling .
- Waste Management : Neutralize acidic/basic waste before disposal. Collect organic solvents in designated containers for incineration .
Q. How can regioselectivity be improved in derivatization reactions (e.g., oxidation of the alcohol to ketone)?
- Oxidation Catalysts : Use TEMPO/NaOCl for selective oxidation of secondary alcohols to ketones without over-oxidizing the aromatic ring .
- Protecting Groups : Temporarily protect the difluoromethoxy group with silyl ethers (e.g., TBSCl) during harsh reactions .
Future Research Directions
Q. What are understudied applications in medicinal chemistry?
- Antimicrobial Activity : Screen against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution assays (MIC determination) .
- Prodrug Development : Explore ester derivatives (e.g., acetyl, phosphate) to enhance bioavailability .
Q. How can green chemistry principles be applied to its synthesis?
- Biocatalysis : Use alcohol dehydrogenases for enantioselective synthesis of chiral intermediates .
- Solvent Alternatives : Replace DMF with cyclopentyl methyl ether (CPME) or 2-MeTHF to reduce environmental impact .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
